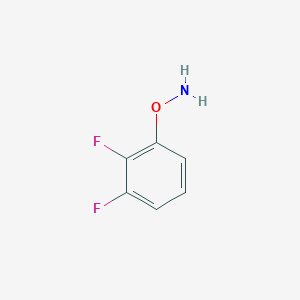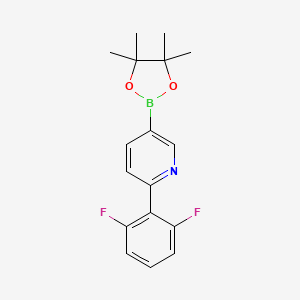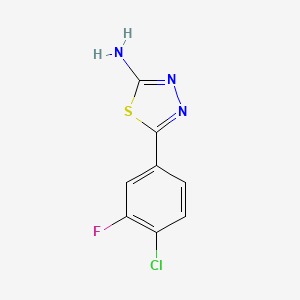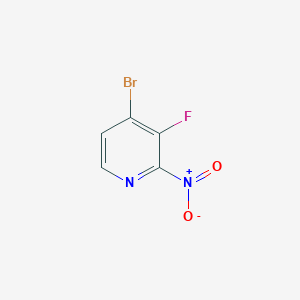![molecular formula C9H14O3 B13690511 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. The compound’s structure includes a spiro linkage between two oxygen atoms, forming a stable and rigid framework that is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde typically involves the formation of the spiroacetal ring system through a series of stereoselective reactions. One common method is the reaction of a diol with an aldehyde under acidic conditions, leading to the formation of the spiroacetal ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Scientific Research Applications
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form stable complexes with proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features but different functional groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiroacetal with a different ring size and functional groups.
Uniqueness
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is unique due to its specific spiro linkage and the presence of an aldehyde group, which imparts distinct reactivity and biological activity. Its rigid and stable structure makes it a valuable scaffold for designing bioactive molecules and studying structure-activity relationships .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h6,8H,1-5,7H2 |
InChI Key |
PLLJUXKITHTWST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOC2)CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)









